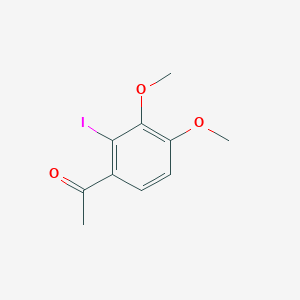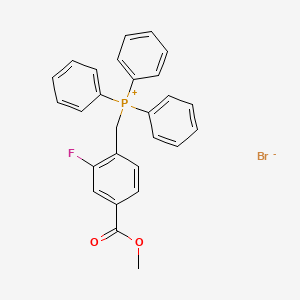![molecular formula C7H11N5O2 B13152249 [2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea](/img/structure/B13152249.png)
[2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea is a synthetic organic compound with the molecular formula C7H11N5O2 and a molecular weight of 197.19 g/mol It features a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea typically involves the reaction of 4-amino-1H-pyrazole with a suitable acylating agent, such as propanoyl chloride, under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then treated with urea to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
化学反応の分析
Types of Reactions
[2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .
科学的研究の応用
Chemistry
In chemistry, [2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological processes .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications .
作用機序
The mechanism of action of [2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .
類似化合物との比較
Similar Compounds
4-Amino-1H-pyrazole: A simpler compound with similar structural features.
2-(4-Amino-1H-pyrazol-1-yl)ethanol: Another derivative with an ethanol group instead of a propanoyl group.
Uniqueness
[2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with various targets makes it particularly valuable in research and industrial applications .
特性
分子式 |
C7H11N5O2 |
|---|---|
分子量 |
197.19 g/mol |
IUPAC名 |
2-(4-aminopyrazol-1-yl)-N-carbamoylpropanamide |
InChI |
InChI=1S/C7H11N5O2/c1-4(6(13)11-7(9)14)12-3-5(8)2-10-12/h2-4H,8H2,1H3,(H3,9,11,13,14) |
InChIキー |
RVMWXDFQMUOOBV-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC(=O)N)N1C=C(C=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


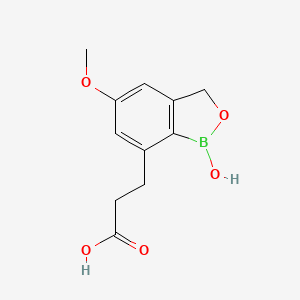
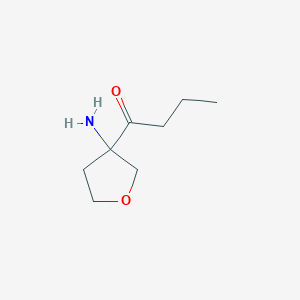


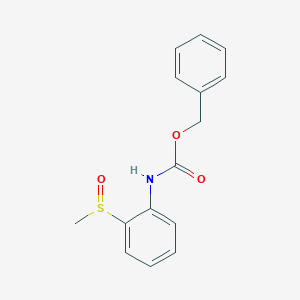
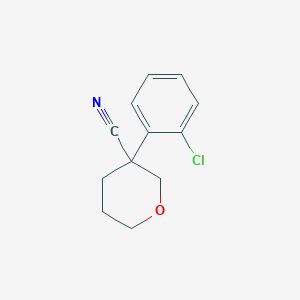
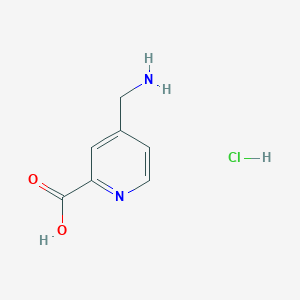
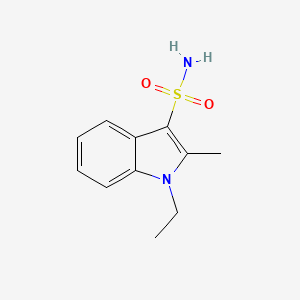
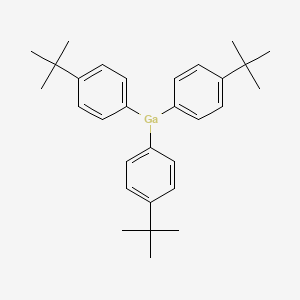
![N-(cyclopropylsulfonyl)-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B13152217.png)
